Cyclopropane-1,2-diamine
Overview
Description
Cyclopropane-1,2-diamine is a cyclic organic compound characterized by a three-membered ring structure with two amine groups attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropane-1,2-diamine can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes or β-haloalkenes using metal-based reductants such as lithium or magnesium . Another method includes the cyclopropanation of alkenes using haloform (CHX3) and a strong base under phase-transfer conditions to produce geminal dihalocyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. For instance, chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of specific organosilicon reductants has been reported . These methods ensure high yields and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclopropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert this compound into this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products: The major products formed from these reactions include cyclopropane derivatives with various functional groups, such as hydroxyl, amino, and halogen groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: this compound derivatives exhibit potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclopropane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The conformational rigidity imposed by the cyclopropane ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Cyclopropane-1,2-diamine can be compared with other similar compounds, such as:
Cyclopropane-1,3-diamine: Differing in the position of the amine groups, this compound exhibits distinct reactivity and applications.
Cyclobutane-1,2-diamine: With a four-membered ring, this compound has different strain and stability characteristics compared to this compound.
Cyclopentane-1,2-diamine: Featuring a five-membered ring, it shows variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its three-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
cyclopropane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBSLFFVASXRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903789 | |
Record name | NoName_4536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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